molecular formula C15H20O7S B12801104 (8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate CAS No. 7465-83-0

(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate

Cat. No.: B12801104
CAS No.: 7465-83-0
M. Wt: 344.4 g/mol
InChI Key: QUTYBMLORNZFAB-UHFFFAOYSA-N
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Description

(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes a dioxino-dioxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the formation of the dioxino-dioxepin ring system followed by sulfonation with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes at the molecular level .

Medicine

Its ability to interact with specific molecular targets makes it a promising compound for developing new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the 4-methylbenzenesulfonate group. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties .

Properties

CAS No.

7465-83-0

Molecular Formula

C15H20O7S

Molecular Weight

344.4 g/mol

IUPAC Name

(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C15H20O7S/c1-10-3-5-12(6-4-10)23(16,17)22-14-11(2)19-9-20-13-7-18-8-21-15(13)14/h3-6,11,13-15H,7-9H2,1-2H3

InChI Key

QUTYBMLORNZFAB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C(COCO2)OCO1)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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